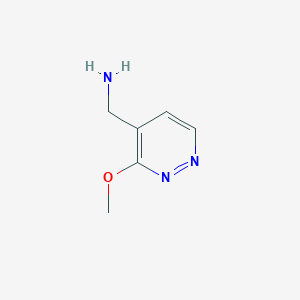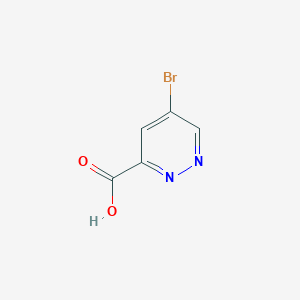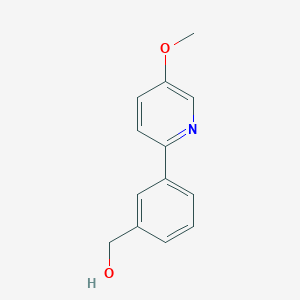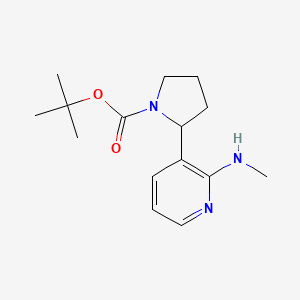
(3-Methoxypyridazin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxypyridazin-4-yl)methanamine is a heterocyclic compound with the molecular formula C6H9N3O It features a pyridazine ring substituted with a methoxy group at the 3-position and a methanamine group at the 4-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Methoxy-pyridazin-4-yl)methanamin beinhaltet typischerweise die Reaktion von 3-Methoxypyridazin mit Formaldehyd und Ammoniak. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess kann wie folgt zusammengefasst werden:
Ausgangsstoffe: 3-Methoxypyridazin, Formaldehyd und Ammoniak.
Reaktionsbedingungen: Die Reaktion wird in wässrigem Medium bei einer Temperatur von 50-70°C durchgeführt.
Reinigung: Das Produkt wird mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von (3-Methoxy-pyridazin-4-yl)methanamin kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Reinigungssysteme integriert werden, um die Ausbeute und Reinheit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
(3-Methoxy-pyridazin-4-yl)methanamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Methoxygruppe in eine Hydroxylgruppe umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Halogenide oder Amine in Gegenwart von Katalysatoren.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Pyridazinonderivaten.
Reduktion: Bildung von Hydroxypyridazinderivaten.
Substitution: Bildung verschiedener substituierter Pyridazine, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-pyridazin-4-yl)methanamin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und anticancerogenen Eigenschaften untersucht.
Medizin: Wird auf sein potenzielles Einsatzgebiet in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren und Rezeptormodulatoren.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3-Methoxy-pyridazin-4-yl)methanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Modulator wirken und die Aktivität dieser Zielstrukturen verändern, wodurch verschiedene biochemische Wege beeinflusst werden. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Pfade aufzuklären.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxypyridazin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of hydroxypyridazine derivatives.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Methoxypyridazin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Methoxypyridazin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyridazin: Eine Stammverbindung mit ähnlicher Struktur, aber ohne die Methoxy- und Methanamingruppen.
Pyridazinon: Ein Derivat mit einer Ketogruppe, bekannt für seine vielfältigen pharmakologischen Aktivitäten.
Pyrimidin: Eine weitere Diazinverbindung mit Stickstoffatomen an den Positionen 1 und 3.
Einzigartigkeit
(3-Methoxy-pyridazin-4-yl)methanamin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Methoxy- als auch von Methanamingruppen ermöglicht vielseitige chemische Modifikationen und potenzielle Interaktionen mit verschiedenen biologischen Zielstrukturen, wodurch es zu einer wertvollen Verbindung in Forschung und Entwicklung wird.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
(3-methoxypyridazin-4-yl)methanamine |
InChI |
InChI=1S/C6H9N3O/c1-10-6-5(4-7)2-3-8-9-6/h2-3H,4,7H2,1H3 |
InChI-Schlüssel |
MHVFADAQUFNETM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)









![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)



